molecular formula C9H13NS B12713824 Pyridine, 3-((propylthio)methyl)- CAS No. 102206-73-5

Pyridine, 3-((propylthio)methyl)-

Cat. No.: B12713824
CAS No.: 102206-73-5
M. Wt: 167.27 g/mol
InChI Key: MISHQSUTHCCEIA-UHFFFAOYSA-N
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Description

Pyridine, 3-((propylthio)methyl)-: is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom Pyridine derivatives are significant in various fields due to their unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-((propylthio)methyl)- typically involves the introduction of a propylthio group to the pyridine ring. One common method is the nucleophilic substitution reaction where a propylthiol group is introduced to a pyridine derivative under basic conditions. The reaction can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of Pyridine, 3-((propylthio)methyl)- may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the reaction, and the process conditions are optimized to maintain the stability of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pyridine, 3-((propylthio)methyl)- can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing derivatives. Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, using reagents like halogens (Cl₂, Br₂) or alkyl halides (R-X).

Common Reagents and Conditions:

    Oxidation: H₂O₂, m-CPBA, acetic acid (AcOH)

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: Halogens, alkyl halides, bases (NaH, KOtBu)

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, reduced sulfur derivatives

    Substitution: Halogenated or alkylated pyridine derivatives

Scientific Research Applications

Chemistry: Pyridine, 3-((propylthio)methyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of ligands for coordination chemistry.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a modulator of biological pathways. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine: The compound’s unique chemical properties make it a potential candidate for the development of pharmaceuticals. It is investigated for its antimicrobial, anticancer, and anti-inflammatory activities.

Industry: In the industrial sector, Pyridine, 3-((propylthio)methyl)- is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Pyridine, 3-((propylthio)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The propylthio group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their function.

Comparison with Similar Compounds

    Pyridine: The parent compound, a simple nitrogen-containing heterocycle.

    3-Methylpyridine: A methyl-substituted pyridine with similar aromatic properties.

    3-Ethylpyridine: An ethyl-substituted pyridine with comparable reactivity.

Uniqueness: Pyridine, 3-((propylthio)methyl)- is unique due to the presence of the propylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in sulfur-related reactions and increases its potential for biological activity compared to its simpler analogs.

By understanding the synthesis, reactions, applications, and mechanisms of Pyridine, 3-((propylthio)methyl)-, researchers can further explore its potential in various scientific and industrial fields.

Properties

CAS No.

102206-73-5

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

3-(propylsulfanylmethyl)pyridine

InChI

InChI=1S/C9H13NS/c1-2-6-11-8-9-4-3-5-10-7-9/h3-5,7H,2,6,8H2,1H3

InChI Key

MISHQSUTHCCEIA-UHFFFAOYSA-N

Canonical SMILES

CCCSCC1=CN=CC=C1

Origin of Product

United States

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